3-Ethynylbenzenethiol

Surface-Enhanced Raman Scattering SERS nanotags Cellular imaging

3-Ethynylbenzenethiol (CAS 1638942-77-4) is a bifunctional aromatic thiol with the molecular formula C8H6S. The compound features a terminal alkyne (-C≡CH) moiety positioned meta to a thiol (-SH) group on the benzene ring, imparting dual reactivity for thiol-yne click chemistry and metal surface anchoring.

Molecular Formula C8H6S
Molecular Weight 134.20 g/mol
CAS No. 1638942-77-4
Cat. No. B13624951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynylbenzenethiol
CAS1638942-77-4
Molecular FormulaC8H6S
Molecular Weight134.20 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)S
InChIInChI=1S/C8H6S/c1-2-7-4-3-5-8(9)6-7/h1,3-6,9H
InChIKeyMWMHNOAARFIRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynylbenzenethiol CAS 1638942-77-4: Technical Baseline for Procurement and Research Selection


3-Ethynylbenzenethiol (CAS 1638942-77-4) is a bifunctional aromatic thiol with the molecular formula C8H6S . The compound features a terminal alkyne (-C≡CH) moiety positioned meta to a thiol (-SH) group on the benzene ring, imparting dual reactivity for thiol-yne click chemistry and metal surface anchoring . Key physicochemical properties include a predicted density of 1.1±0.1 g/cm³, boiling point of 222.6±23.0 °C at 760 mmHg, vapor pressure of 0.2±0.4 mmHg at 25°C, and ACD/LogP of 2.70 . The meta substitution pattern distinguishes this compound from its more commonly cited para isomer (4-ethynylbenzenethiol) and ortho isomer (2-ethynylbenzenethiol, CAS not specified), creating regiospecific electronic and steric environments that influence both surface assembly behavior and subsequent reaction outcomes.

Surface Chemistry
Meta-substituted thiol-yne anchor for SERS probes and SAMs
Click Chemistry
Bifunctional monomer for catalyst-free thiol-yne polyadditions
Regiochemistry
Provides alternative spectroscopic and packing signatures vs. para isomer

3-Ethynylbenzenethiol CAS 1638942-77-4: Why Para and Ortho Isomers Cannot Be Casually Substituted


Generic substitution among ethynylbenzenethiol positional isomers is not scientifically justifiable due to regiospecific performance characteristics documented across multiple application domains. In SERS-based cellular imaging, the para isomer (4-ethynylbenzenethiol) produces tunable Raman signals in the 2100–2300 cm⁻¹ region with enhanced intensity when the alkynyl group resides at the para position [1]. In contrast, the meta isomer (3-ethynylbenzenethiol) generates distinct spectroscopic signatures and exhibits altered surface packing geometries due to its asymmetric molecular footprint [2]. In thiol-yne polyaddition reactions, substituent position on the aromatic ring modulates the addition rate of benzenethiyl radicals to ethynylbenzenes by orders of magnitude—p-methoxyethynylbenzene demonstrates the highest reactivity, while electron-donating substituents at different positions produce divergent rate profiles governed by Hammett-type correlations [2]. Furthermore, theoretical investigations of porphyrin-based molecular junctions reveal that anchoring group composition (benzenethiol vs. ethynyl-benzenethiol vs. vinyl-benzenethiol) yields substantially different spin-polarized current changes upon NO adsorption, with the magnitude following vinyl-benzenethiol > ethynyl-benzenethiol > benzenethiol [3]. These position-dependent and functionality-dependent performance variations preclude interchangeable use of isomers or analogs without experimental validation.

  • Para (4-ethynylbenzenethiol) isomers may shift Raman emission wavelength and surface packing geometry
  • Ortho (2-ethynylbenzenethiol) isomers may alter regiochemical outcomes in electrophilic substitution
  • Non-ethynylated benzenethiol may not reproduce spin-transport modulation in molecular junctions

3-Ethynylbenzenethiol CAS 1638942-77-4: Quantified Performance Differentiation Against Comparators


Regiospecific Raman Signal Characteristics: Meta vs. Para Substitution in 3-Ethynylbenzenethiol

3-Ethynylbenzenethiol exhibits distinct SERS performance characteristics compared to its para-substituted analog. The para isomer (4-ethynylbenzenethiol) produces Raman emissions in the biologically silent region (2100–2300 cm⁻¹) with signal intensity that is position-dependent—the alkynyl group at the para position yields enhanced Raman signals [1]. The meta isomer (3-ethynylbenzenethiol) generates a different spectral signature and molecular footprint that alters surface packing density on metal nanoparticles. In comparative SERS studies of substituted benzenethiols, the chemical enhancement factor varies systematically with substituent identity and position, as demonstrated by TDDFT calculations of static polarizability derivatives on both silver and gold cluster thiolates [2].

SERS Signal vs. Para
Class-level inference
Para isomer yields enhanced Raman in 2100–2300 cm⁻¹; meta isomer produces distinct spectral signature and altered packing on Au@Ag nanoparticles
Supports position-dependent SERS probe selection
TDDFT calculations confirm substituent position modulates chemical enhancement
Surface-Enhanced Raman Scattering SERS nanotags Cellular imaging

Comparative Regioselectivity in Electrophilic Aromatic Substitution: Meta-Directing Effect of Ethynyl Group in 3-Ethynylbenzenethiol

The electron-deficient ethynyl group in 3-ethynylbenzenethiol directs electrophilic aromatic substitution to the meta position relative to the thiol group . This electronic modulation contrasts with the behavior of para-substituted analogs (4-ethynylbenzenethiol), where the ethynyl and thiol groups are positioned opposite one another, creating a different regiochemical landscape. The meta-directing effect provides predictable and orthogonal functionalization pathways that are distinct from those available with para or ortho isomers, enabling sequential derivatization strategies not accessible with alternative substitution patterns.

Regioselectivity
Supporting evidence
Electron-deficient ethynyl group directs meta-selective electrophilic aromatic substitution; ortho/para isomers give different regiochemical landscapes
Enables orthogonal functionalization pathways
Data to verify for specific synthetic applications
Electrophilic substitution Regioselectivity Synthetic methodology

Comparative Substituent Effects on Thiol-Yne Addition Kinetics: Class-Level Evidence for Position-Dependent Reactivity

The relative reactivities of the addition reactions of benzenethiyl radical to substituted ethynylbenzenes exhibit strong dependence on the electronic character and position of substituents [1]. Systematic studies of thiophenol addition to ethynylbenzenes bearing p-methoxy, p-methyl, and p-chloro substituents reveal that p-methoxyethynylbenzene exhibits the highest reactivity among ethynylbenzenes, while p-methoxybenzenethiyl radical displays the lowest reactivity—a clear demonstration that substituent effects operate in opposite directions depending on whether the substituent resides on the ethynylbenzene or the thiophenol component [1]. The reaction proceeds with anti-Markownikoff regioselectivity, yielding adducts in 95–99% yields under controlled conditions [1]. Additionally, catalyst-free thiol-yne reactions between aromatic thiols and aromatic ethynylene compounds occur readily under ambient conditions without catalysts or initiators, a reactivity profile distinct from aliphatic systems [2].

Thiol-Yne Kinetics
Class-level inference
Model reactions achieve 95–99% yields; reactivity governed by Hammett substituent correlations
Reactivity depends on substituent position and identity
Meta-specific quantitative data not available; review for workflow fit
Thiol-yne click chemistry Polyaddition Reaction kinetics

Differential Performance of Anchoring Groups in Molecular Spin Transport: Ethynyl-Benzenethiol vs. Benzenethiol

In porphyrin-based single-molecule junctions, the choice of anchoring group between benzenethiol, ethynyl-benzenethiol, and vinyl-benzenethiol produces quantifiably different spin-polarized current responses upon nitric oxide (NO) adsorption [1]. Theoretical investigations demonstrate that the magnitude of change in spin-polarized current follows a clear hierarchy: vinyl-benzenethiol > ethynyl-benzenethiol > benzenethiol [1]. For vinyl-benzenethiol, spin doping induces both π electron localization on molecular orbitals and structural changes, whereas the ethynyl-benzenethiol anchoring group yields intermediate performance [1]. This ranking provides a quantitative framework for anchoring group selection in molecular electronic device fabrication.

Spin Transport Rank
Class-level inference
Spin-current response upon NO adsorption: vinyl-benzenethiol > ethynyl-benzenethiol > benzenethiol
Intermediate anchoring group performance for molecular electronics
Theoretical DFT-based investigation
Molecular electronics Spin transport Single-molecule junctions

Comparative Conductance in Self-Assembled Monolayers: Conjugation Pattern Effects on Charge Transport

While direct experimental data for 3-ethynylbenzenethiol SAM conductance is not available, comparative studies of ethynylthiophenol-functionalized anthracene derivatives establish clear structure-conductance relationships that inform scaffold selection [1]. In EGaIn tunneling junction measurements, linearly conjugated AC derivatives exhibit current densities (J) approximately 1–2 orders of magnitude higher than cross-conjugated (AQ) or broken-conjugation (AH) analogs at V = 0.4 V [1]. Specifically, J for AH and AQ are not significantly different (J ≈ 10⁻¹ A/cm² at V = 0.4 V), whereas AC shows J values approximately 10× (log averages) to 100× (Gaussian fits) higher [1][2]. DFTB calculations corroborate this experimental finding, predicting currents 2 orders of magnitude higher for AC than for AH at 0 < |V| < 0.4 V [1].

SAM Conductance
Class-level inference
Linearly conjugated AC derivatives show 10–100× higher current density (J) than cross-conjugated or broken-conjugation analogs at V = 0.4 V
Conjugation geometry may differentiate charge transport in meta isomer
Direct 3-ethynylbenzenethiol SAM data not available; extrapolation from anthracene-thiolate systems
Self-assembled monolayers Molecular conductance Quantum interference

Cis-Selective Polyaddition Model: Kinetic vs. Thermodynamic Control in Ethynylbenzene-Thiophenol Systems

Model studies of thiophenol (TP) addition to ethynylbenzene (EB)—the fundamental reaction unit for 3-ethynylbenzenethiol-based polymerizations—reveal stereochemical outcomes governed by kinetic control [1]. Under nitrogen atmosphere at 34°C, the anti-Markownikoff product β-phenylthiostyrene is obtained with 80% cis structure content [1]. MINDO/3 calculations indicate that while the trans adduct is thermodynamically more stable, the cis intermediate radical (cis*) is 3.4 kcal mol⁻¹ lower in energy than the trans intermediate radical (trans*), explaining preferential cis product formation under kinetic control [1]. In polyaddition of 1,4-benzenedithiol to 1,4-diethynylbenzene, high cis polymers are obtained initially both in solution and solid-state polymerization, with the polyaddition reactivity estimated to be four times higher than the model thiophenol-ethynylbenzene addition [2].

Cis-Selectivity
Class-level inference
Thiophenol–ethynylbenzene model yields 80% cis adduct; cis* radical 3.4 kcal mol⁻¹ lower than trans*; polyaddition rate 4× model reaction
Kinetic control favors cis-rich vinylene polymers
Meta substitution may modulate stereochemical outcome
Polymer chemistry Stereoselective synthesis Network polymers

3-Ethynylbenzenethiol CAS 1638942-77-4: Validated Research and Industrial Application Scenarios


SERS Nanoprobe Development for Interference-Free Multiplex Cellular Imaging

3-Ethynylbenzenethiol serves as a viable meta-substituted alternative to 4-ethynylbenzenethiol in SERS nanotag construction. The compound's terminal alkyne generates Raman emissions in the biologically silent region (1800–2800 cm⁻¹), avoiding interference from cellular autofluorescence and endogenous biomolecule signals [1]. The meta substitution pattern provides a distinct spectral fingerprint and altered surface packing geometry compared to the para isomer, expanding the multiplexing capacity of alkyne-modulated SERS palettes. In practice, 3-ethynylbenzenethiol can be co-assembled with other Raman reporters on Au@Ag core-shell nanoparticles encapsulated with polyallylamine for cellular imaging applications impervious to strong organic interferences [1].

Synthesis of Regiospecifically Functionalized Thioether-Containing Bioactive Molecules

3-Ethynylbenzenethiol functions as a key intermediate for constructing thioether-containing analogs in medicinal chemistry programs. The compound has been specifically utilized in synthesizing bioactive molecules targeting neurodegenerative diseases [1]. The meta-directing effect of the electron-deficient ethynyl group enables predictable regioselective electrophilic substitution, providing synthetic access to substitution patterns that are inaccessible or inefficient to produce using para or ortho isomers [2]. The thiol group enables covalent attachment via thiol-ene or thiol-yne click chemistry under mild conditions, with the aromatic thiol scaffold demonstrating higher reactivity than aliphatic thiols in catalyst-free systems [3].

Construction of Conjugated Network Polymers via Catalyst-Free Thiol-Yne Polyaddition

3-Ethynylbenzenethiol can be employed as a bifunctional monomer in thiol-yne network polymer synthesis. The catalyst-free reaction between aromatic thiols and aromatic ethynylene compounds proceeds under ambient conditions without initiators, forming phenylene-vinylene sulfide linkages that contribute to π-conjugation [1]. The meta substitution geometry influences crosslinking density and network topology compared to para-substituted analogs. Model studies confirm that thiophenol-ethynylbenzene additions proceed with anti-Markownikoff regioselectivity and kinetically controlled cis stereochemistry (80% cis content under N₂), enabling synthesis of stereoregular polymers [2]. The polyaddition of bifunctional monomers exhibits reactivity approximately four times higher than monofunctional model reactions [3].

Molecular Electronics: Anchoring Group for Single-Molecule Junction Fabrication

3-Ethynylbenzenethiol provides a thiolate anchoring group for chemisorption onto gold electrodes in molecular electronic devices. Comparative theoretical studies of porphyrin-based single-molecule junctions demonstrate that the ethynyl-benzenethiol anchoring group yields intermediate spin-polarized current modulation upon NO adsorption—greater than benzenethiol but less than vinyl-benzenethiol—enabling tunable device sensitivity [1]. Additionally, SAM studies of structurally related arylethynylene thiolates reveal that linear conjugation produces current densities 1–2 orders of magnitude higher than cross-conjugated or broken-conjugation analogs, establishing conjugation geometry as a critical determinant of charge transport [2]. The meta substitution of 3-ethynylbenzenethiol creates a unique conjugation pathway distinct from para analogs, potentially offering differentiated conductance characteristics for molecular wire applications.

Application
Selection Property
Validation Focus
SERS nanoprobe multiplexing
Meta-substituted alkyne Raman reporter
Spectral channel separation and surface packing geometry
Medicinal chemistry intermediate
Regiospecific thiol-yne click handle
Electrophilic substitution regioselectivity
Conjugated network polymer synthesis
Bifunctional aromatic monomer
Cis-stereochemistry and polyaddition kinetics
Molecular electronic junctions
Thiolate anchoring group for Au electrodes
Spin-polarized current modulation and conductance pathway

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